molecular formula C14H18N2O2 B14728643 1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione CAS No. 6338-32-5

1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione

Cat. No.: B14728643
CAS No.: 6338-32-5
M. Wt: 246.30 g/mol
InChI Key: CDKVGQYADQVLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione typically involves the reaction of 4-methylpiperazine with a suitable phenylpropane-1,3-dione precursor. One common method involves the use of acyl chlorides and piperazine derivatives under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)-3-phenylpropane-1,3-dione can be compared with other piperazine derivatives, such as:

  • 4-Methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
  • N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
  • (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone

These compounds share the piperazine ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

6338-32-5

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C14H18N2O2/c1-15-7-9-16(10-8-15)14(18)11-13(17)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

CDKVGQYADQVLGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.